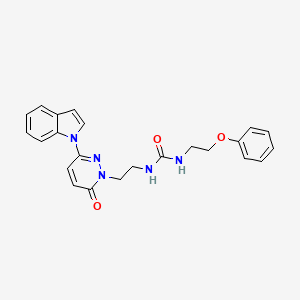

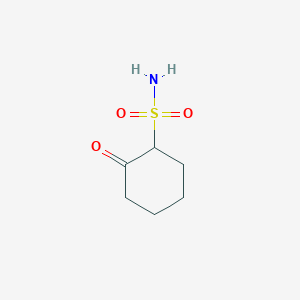

![molecular formula C6H10F2O B2470606 [1-(1,1-Difluoroethyl)cyclopropyl]methanol CAS No. 1780526-08-0](/img/structure/B2470606.png)

[1-(1,1-Difluoroethyl)cyclopropyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[1-(1,1-Difluoroethyl)cyclopropyl]methanol” is a chemical compound with the CAS Number: 1780526-08-0 . It has a molecular weight of 136.14 . The IUPAC name for this compound is (1-(1,1-difluoroethyl)cyclopropyl)methanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10F2O/c1-5(7,8)6(4-9)2-3-6/h9H,2-4H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“[1-(1,1-Difluoroethyl)cyclopropyl]methanol” is a liquid at room temperature . It has a density of 1.2±0.1 g/cm³ . The boiling point is 140.0±15.0 °C at 760 mmHg . The compound has a vapour pressure of 2.6±0.5 mmHg at 25°C . The enthalpy of vaporization is 43.9±6.0 kJ/mol . The flash point is 38.5±20.4 °C . The index of refraction is 1.425 . The molar refractivity is 29.2±0.3 cm³ . The polar surface area is 20 Ų . The polarizability is 11.6±0.5 10^-24 cm³ . The surface tension is 30.4±3.0 dyne/cm . The molar volume is 114.4±3.0 cm³ .Aplicaciones Científicas De Investigación

Synthesis of Halohydrofurans : A study described a method to prepare 3-halohydrofurans by catalyzed hydroxylation/halocyclization of cyclopropyl methanols. This process is efficient and has broad applicability to cyclopropyl methanols with diverse functional groups, showcasing the versatility of these compounds in organic synthesis (Mothe et al., 2011).

Study of Radical Cations : Research on the reactivity of radical cations generated from cyclopropyl methanols in aqueous solution has been conducted. This study provides insights into the stability and fragmentation behaviors of these compounds, contributing to a deeper understanding of their chemical properties (Bietti et al., 2006).

Acid-induced Reactions : The behavior of cyclopropyl methanols under acidic conditions has been explored, revealing insights into the stereospecific ring opening and the influence of substituents on these reactions. This research can aid in developing new synthetic methods involving these compounds (Horspool & Thomson, 1977).

Conversion into Fluorinated Ketones : Tertiary cyclopropanols, which can be derived from carboxylic esters, have been used in synthesizing distally fluorinated ketones. This research demonstrates the potential of cyclopropyl methanols in the synthesis of fluorinated organic compounds (Konik et al., 2017).

Mechanism of Methanol Oxidase Inhibition : A study investigated how methanol oxidase is inactivated by cyclopropanol, revealing the covalent modification of the flavin cofactor. This research is crucial for understanding the biochemical interactions of cyclopropyl methanols with enzymes (Sherry & Abeles, 1985).

Effects on Lipid Dynamics : The impact of methanol on lipid dynamics has been studied, indicating that methanol can influence the structure-function relationship of biological membranes. This suggests potential biomedical applications of methanol and related compounds (Nguyen et al., 2019).

Hydrogen Bonding Studies : Microwave spectroscopy has been used to study intramolecular hydrogen bonding in cyclopropyl methanols, which helps in understanding their conformational preferences and potential applications in molecular design (Møllendal et al., 2004).

Safety and Hazards

The compound is labeled with the signal word "Warning" . The hazard statements include H226, H315, H319, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Propiedades

IUPAC Name |

[1-(1,1-difluoroethyl)cyclopropyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c1-5(7,8)6(4-9)2-3-6/h9H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFPDSRMPPVUQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)CO)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(1,1-Difluoroethyl)cyclopropyl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

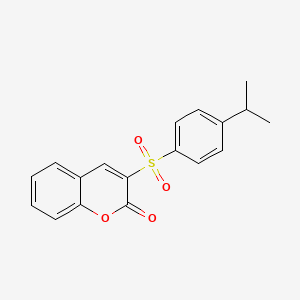

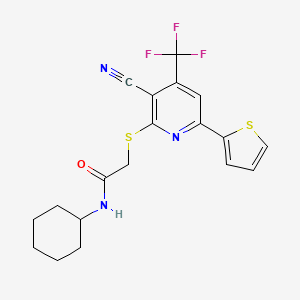

![(E)-6-((2-(3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarbonyl)hydrazono)methyl)-2,3-dimethoxybenzoic acid](/img/structure/B2470524.png)

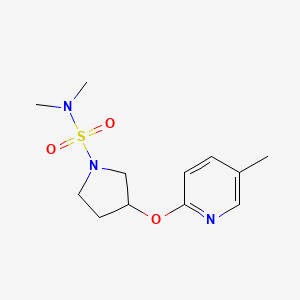

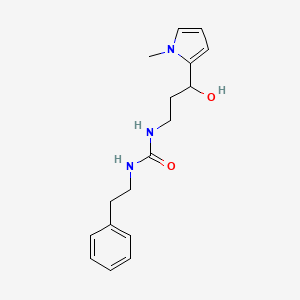

![1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B2470534.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole](/img/structure/B2470535.png)

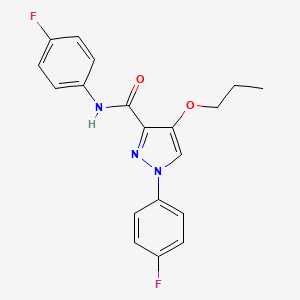

![Ethyl 5-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1,3-oxazole-4-carboxylate](/img/structure/B2470536.png)

![3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2470538.png)

![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one](/img/structure/B2470540.png)

![methyl 4-({[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2470541.png)